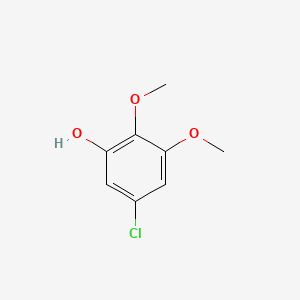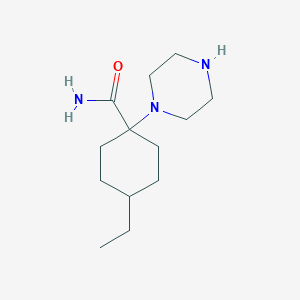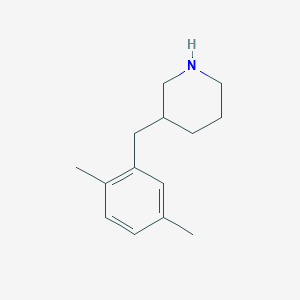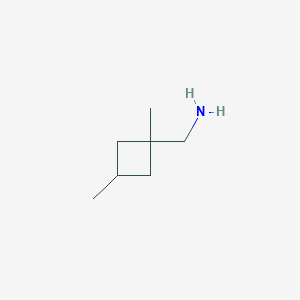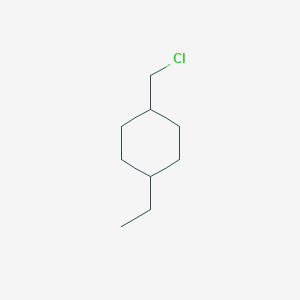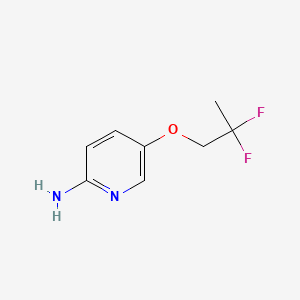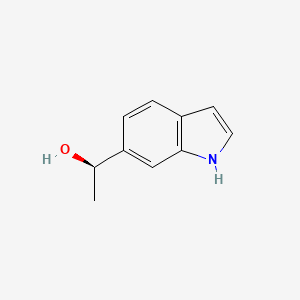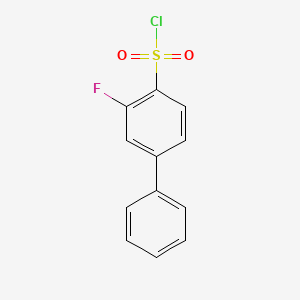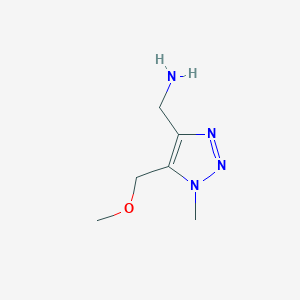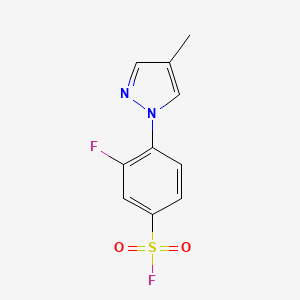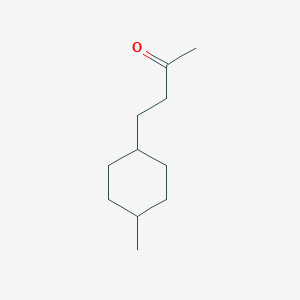
4-(4-Methylcyclohexyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylcyclohexyl)butan-2-one is an organic compound with the molecular formula C11H20O. It is a ketone, specifically a methylcyclohexyl derivative of butanone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)butan-2-one typically involves multiple steps. One common method is the alkylation of cyclohexanone with 1-bromo-3-methylbutane in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-(4-Methylcyclohexyl)but-3-en-2-one. This process uses a palladium or platinum catalyst under high pressure and temperature to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylcyclohexyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Corresponding substituted ketones or alcohols.
Applications De Recherche Scientifique
4-(4-Methylcyclohexyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds and interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one: Known for its use in flavorings and fragrances.
4-(4-Methoxyphenyl)butan-2-one: Used in the synthesis of pharmaceuticals and other organic compounds.
4-(4-Methylphenyl)butan-2-one: Studied for its potential biological activity.
Uniqueness
4-(4-Methylcyclohexyl)butan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methylcyclohexyl group provides steric hindrance and influences its reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
4-(4-methylcyclohexyl)butan-2-one |
InChI |
InChI=1S/C11H20O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9,11H,3-8H2,1-2H3 |
Clé InChI |
NUSZJAOLRQHBSV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


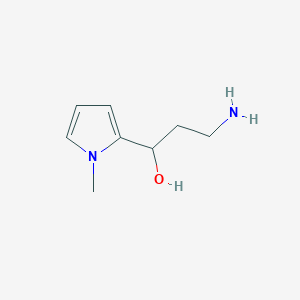
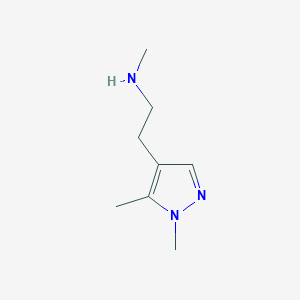
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
